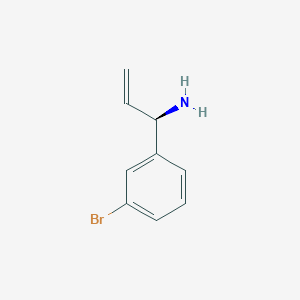

(1R)-1-(3-Bromophenyl)prop-2-EN-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

(1R)-1-(3-bromophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2/t9-/m1/s1 |

InChI Key |

WKJYNZMOMAKRRL-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC(=CC=C1)Br)N |

Canonical SMILES |

C=CC(C1=CC(=CC=C1)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 3 Bromophenyl Prop 2 En 1 Amine

Enantioselective Synthesis Strategies for Chiral Allylic Amines

The creation of the chiral center in allylic amines with high enantiopurity is a significant challenge. Modern synthetic chemistry has produced a variety of powerful methods to achieve this, broadly categorized into asymmetric hydrogenation, organocatalysis, and transition metal-catalyzed reactions.

Asymmetric Hydrogenation of Imines and Enamides for C-N Bond Formation

Asymmetric hydrogenation of prochiral imines and enamides stands as one of the most direct and atom-economical methods for the synthesis of chiral amines. This approach typically involves the use of a chiral transition metal complex, often based on rhodium or iridium, which facilitates the enantioselective addition of hydrogen across the C=N or C=C double bond.

The synthesis of (1R)-1-(3-Bromophenyl)prop-2-en-1-amine via this route would likely commence with the corresponding imine, N-benzylidene-1-(3-bromophenyl)methanamine, or a related enamide. The choice of chiral ligand is paramount in achieving high enantioselectivity. A variety of privileged phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffolds, have proven effective in similar transformations.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation of Imines

| Ligand | Metal | Substrate Type | Achieved Enantioselectivity (ee) |

| (S)-BINAP | Rh(I) | N-Aryl Imines | >95% |

| (R,R)-Me-DuPhos | Rh(I) | N-Acetyl Enamides | >99% |

| (S,S)-f-Binaphane | Ir(I) | N-Alkyl Imines | up to 90% |

This table presents generalized data for the asymmetric hydrogenation of imines and enamides and is intended to be illustrative of the potential of these ligands.

Detailed research has shown that the success of the asymmetric hydrogenation is highly dependent on the reaction conditions, including solvent, temperature, and hydrogen pressure, in addition to the specific combination of the metal precursor and chiral ligand.

Organocatalytic Approaches to Chiral Amines

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and promoting green chemistry principles. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been particularly successful in the enantioselective synthesis of amines. organic-chemistry.orgrsc.org

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric addition of a nucleophile to an imine derived from 3-bromobenzaldehyde (B42254). For instance, an aza-Friedel-Crafts reaction or the addition of an allyl nucleophile could be catalyzed by a chiral phosphoric acid. The catalyst forms a chiral ion pair with the imine, thereby directing the nucleophilic attack to one of the enantiotopic faces of the imine.

Another prominent organocatalytic method is the aza-Morita-Baylis-Hillman (aza-MBH) reaction. organic-chemistry.orgbeilstein-journals.org This reaction would involve the coupling of an imine derived from 3-bromobenzaldehyde with an activated alkene, catalyzed by a chiral amine or phosphine. While this would not directly yield the target compound, the resulting functionalized allylic amine could be a precursor.

Table 2: Common Organocatalysts for Chiral Amine Synthesis

| Catalyst Type | Reaction | Typical Substrates |

| Chiral Phosphoric Acids | Asymmetric Allylation, Aza-Friedel-Crafts | Imines |

| Chiral Amines (e.g., Proline derivatives) | Aza-Michael Addition | Enals, Imines |

| Chiral Thioureas | Aza-Henry Reaction | Imines, Nitroalkanes |

This table provides a general overview of common organocatalysts and their applications in the synthesis of chiral amines.

Transition Metal-Catalyzed Asymmetric Allylation and Amination Reactions

Transition metal catalysis offers a broad spectrum of reactions for the enantioselective formation of C-N bonds and the synthesis of chiral allylic amines. nih.gov These methods are often characterized by their high efficiency and selectivity.

One of the most powerful methods is the transition metal-catalyzed asymmetric allylic amination (AAA). In this reaction, a nucleophilic amine attacks a π-allyl metal complex, with the stereochemical outcome being controlled by a chiral ligand. While this is a powerful method, it typically installs the amine at a position allylic to a pre-existing double bond.

A more direct approach to this compound would be the asymmetric allylation of an imine. This involves the addition of an allyl nucleophile (e.g., an allylboronate, allylsilane, or allyl Grignard reagent) to an imine derived from 3-bromobenzaldehyde in the presence of a chiral metal catalyst. nih.gov Copper, rhodium, and iridium complexes with chiral ligands have been extensively studied for this purpose.

Table 3: Transition Metal-Catalyzed Asymmetric Allylation of Imines

| Metal Catalyst | Chiral Ligand | Allyl Source | Typical Enantioselectivity (ee) |

| Cu(I) | Phosphoramidite (B1245037) | Allylboronate | >90% |

| Rh(I) | Diene | Allylboronic acid | >95% |

| Ir(I) | Phosphine | Allyl stannane | >90% |

This table summarizes representative systems for the transition metal-catalyzed asymmetric allylation of imines.

Stereoselective Control in the Formation of the Chiral Center at C1

Achieving high levels of enantioselectivity in the synthesis of this compound hinges on the precise control of the stereochemistry at the newly formed chiral center (C1). This is predominantly achieved through the use of chiral catalysts and ligands, and in some cases, through diastereoselective pathways.

Role of Chiral Catalysts and Ligands in Absolute Stereocontrol

The absolute configuration of the product is dictated by the chirality of the catalyst or ligand employed. In transition metal catalysis, chiral ligands coordinate to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate (e.g., an imine). The steric and electronic properties of the ligand are crucial in determining the efficiency and selectivity of the reaction.

For instance, in the asymmetric hydrogenation of an imine, the chiral ligand, such as (R)-BINAP, coordinates to the rhodium center. The substrate then coordinates to this chiral complex in a specific orientation to minimize steric hindrance, leading to the preferential delivery of hydrogen to one face of the imine, thus forming the (R)-amine.

Similarly, in organocatalysis, a chiral phosphoric acid can protonate the imine, forming a chiral ion pair. The bulky substituents on the BINOL backbone of the catalyst block one face of the imine, allowing the nucleophile to attack from the less hindered face, resulting in a highly enantioselective transformation.

The development of new and more effective chiral catalysts and ligands is an ongoing area of research, with the aim of achieving perfect stereocontrol for a wide range of substrates and reaction types.

Methodologies for the Incorporation of the 3-Bromophenyl Moiety

The strategic introduction of the 3-bromophenyl group is a critical step in the synthesis of this compound. This moiety is not only a key structural component but also serves as a versatile handle for further molecular elaboration through cross-coupling reactions. Advanced synthetic methodologies for its incorporation primarily involve the direct halogenation of phenyl precursors or the construction of the bromophenyl scaffold through carbon-carbon bond-forming reactions.

Halogenation and Functionalization of Phenyl Precursors

Direct bromination of aromatic rings is a fundamental and widely used method for introducing a bromine substituent. The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the phenyl ring. For the synthesis of 3-bromo-substituted compounds, the precursor must contain a meta-directing group.

Commonly employed reagents for electrophilic aromatic bromination include N-bromosuccinimide (NBS), which is often used for its mild reaction conditions and high selectivity. organic-chemistry.org The reactivity of NBS can be enhanced by using it in conjunction with a catalyst or a specific solvent system. For instance, hexafluoroisopropanol has been shown to be an effective solvent for mild and regioselective halogenation of a range of arenes with N-halosuccinimides. organic-chemistry.org Another approach involves the use of mandelic acid as a catalyst for highly regioselective aromatic bromination with NBS under aqueous conditions at room temperature. organic-chemistry.org

For less activated or deactivated aromatic rings, stronger brominating agents or harsher reaction conditions may be necessary. A combination of tribromoisocyanuric acid in trifluoroacetic acid can efficiently brominate moderately deactivated arenes, with the solvent choice helping to prevent polybromination. organic-chemistry.org Additionally, systems like N-halosuccinimides activated by trifluoromethanesulfonic acid or BF3-H2O can be used for the halogenation of deactivated aromatics. organic-chemistry.org

The table below summarizes various reagents and conditions used for the bromination of aromatic precursors.

| Reagent/System | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) / H₂O | Activated Aromatics | Catalyzed by mandelic acid, proceeds at room temperature. organic-chemistry.org |

| N-Bromosuccinimide (NBS) / HFIP | Arenes & Heterocycles | Mild and regioselective; allows for one-pot sequential reactions. organic-chemistry.org |

| N-Bromosuccinimide (NBS) / TBAB | Activated Aromatics | Highly regioselective. organic-chemistry.org |

| Tribromoisocyanuric acid / TFA | Moderately Deactivated Arenes | Avoids polybromination. organic-chemistry.org |

| N-Halosuccinimide / TfOH or BF₃-H₂O | Deactivated Aromatics | Efficient for less reactive substrates. organic-chemistry.org |

| DMSO / HBr | General Arenes | Mild and inexpensive oxidant system. organic-chemistry.org |

Carbon-Carbon Coupling Reactions to Form Bromophenyl-Containing Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and constructing complex molecular architectures. acs.org In the context of synthesizing precursors for this compound, these reactions can be used to build the bromophenyl-containing scaffold itself. For example, a bromo-substituted building block can be coupled with another fragment to assemble the desired carbon skeleton.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for this purpose, involving the reaction of an organoboron compound with an organohalide. acs.org This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. acs.org For instance, a bromo-naphthalene precursor has been functionalized using a variety of palladium-catalyzed cross-coupling reactions to create a diverse library of compounds. nih.gov

Other significant palladium-catalyzed cross-coupling reactions include:

Mizoroki-Heck coupling: Couples an unsaturated halide with an alkene.

Sonogashira coupling: Couples a terminal alkyne with an aryl or vinyl halide.

Stille coupling: Couples an organotin compound with an organohalide.

Negishi coupling: Couples an organozinc compound with an organohalide.

These reactions provide versatile pathways to elaborate on a 3-bromophenyl core or to construct it from smaller fragments. The choice of reaction depends on the specific precursors available and the desired final structure. The development of flow chemistry has further optimized these reactions, offering precise control, rapid screening, and enhanced safety, making them suitable for industrial applications. acs.org

Synthetic Routes to Key Intermediates and Precursors

The synthesis of this compound relies on the efficient preparation of key intermediates, namely a functionalized propene unit that provides the allylic backbone and a chiral precursor that establishes the stereochemistry at the C1 position.

Preparation of Functionalized Propene Substrates

The prop-2-en-1-amine (allylamine) fragment is a crucial building block. Allylic amines are valuable intermediates found in numerous natural products and pharmaceuticals. qub.ac.uk Methodologies for their synthesis often focus on achieving high regioselectivity and stereocontrol.

One advanced strategy involves the direct C(sp³)–H functionalization of propylene (B89431), an abundant and inexpensive feedstock. nih.gov Newly developed cationic iron dicarbonyl complexes can catalyze the conversion of propylene to its allylic C-C bond coupling products, offering an atom-economical approach to functionalized propene substrates. nih.gov

Another versatile method is the nucleophilic addition of vinyl organometallics to imines. nih.gov This strategy is highly robust and can generate a wide diversity of allylic amines. nih.gov Additionally, the hydrosilylation of propargylic amines presents a powerful route. A PtCl₂/XantPhos catalyst system has been shown to effectively deliver hydrosilanes across an alkyne, affording multifunctional allylic amines as single regioisomers in high yields. qub.ac.uk This reaction is tolerant of various functional groups, making it a valuable tool for creating diverse intermediates. qub.ac.uk

| Method | Description | Key Advantages |

| Catalytic Allylic C-H Functionalization | Direct functionalization of propylene using iron catalysts. nih.gov | Atom economical, uses abundant feedstock. nih.gov |

| Nucleophilic Imine Addition | Addition of vinyl organometallics to imines. nih.gov | High-yielding, robust, generates structural diversity. nih.gov |

| Hydrosilylation of Propargylic Amines | Platinum-catalyzed addition of hydrosilanes to alkynes. qub.ac.uk | Highly regioselective, tolerant of diverse functional groups. qub.ac.uk |

Synthesis of Chiral Alcohols and Amine Precursors

Establishing the (R)-stereochemistry at the amine-bearing carbon is the most critical chiral induction step. Chiral amines are ubiquitous in pharmaceuticals, making their enantioselective synthesis a major focus of modern organic chemistry. nih.govresearchgate.net

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient approaches to α-chiral amines. nih.gov This method has been successfully implemented on an industrial scale. nih.gov The development of novel chiral phosphorus ligands has led to highly active and efficient metal catalysts for this transformation. nih.gov

Another powerful strategy is the asymmetric amination of alcohols through a "hydrogen borrowing" pathway. thieme-connect.de This green chemistry approach uses alcohols and amines as starting materials, with water as the only byproduct. thieme-connect.de The chirality can be controlled either by using a chiral substrate or, more efficiently, by using a chiral catalyst. thieme-connect.de For example, an iridium complex paired with a chiral phosphoric acid can cooperatively catalyze the conversion of β-branched alcohols into a single chiral amine product with high diastereoselectivity and enantioselectivity. thieme-connect.de

Asymmetric reductive amination, which involves the condensation of a carbonyl compound with an amine to form an imine intermediate, followed by asymmetric reduction, is also a highly versatile method for synthesizing chiral amines. researchgate.net

These methods provide robust pathways to the chiral amine core or to a precursor chiral alcohol, which can then be converted to the target amine.

Development of Convergent and One-Pot Synthetic Protocols

Convergent and one-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by minimizing the number of separate reaction and purification steps. For a molecule like this compound, a convergent approach would involve synthesizing the key fragments—the 3-bromophenyl portion and the chiral allylic amine side chain—separately and then coupling them in a late-stage step.

One-pot protocols aim to combine multiple transformations in a single reaction vessel. A potential one-pot synthesis for a related structure could involve the reaction of terminal alkynes, aldehydes, and an amine. For example, a ZnI₂-catalyzed one-pot synthesis of allenes from these three components proceeds through a propargylic amine intermediate. organic-chemistry.org This type of multi-component reaction could be adapted for the synthesis of the target allylic amine. The reaction tolerates functionalities like halides, which is crucial for incorporating the 3-bromophenyl moiety. organic-chemistry.org

Similarly, efficient three-component one-pot reactions have been developed for synthesizing complex heterocyclic structures, demonstrating the power of tandem reaction sequences where multiple bonds are formed in a single operation. rsc.org The design of a convergent or one-pot synthesis for this compound would likely leverage a palladium-catalyzed cross-coupling reaction to join the aryl halide and the amine-containing side chain or a multi-component reaction to assemble the core structure from simpler starting materials. acs.orgacs.org For instance, a protocol could be envisioned where an in-situ generated nitrile imine reacts in a cascade process to form a pyrazole (B372694) ring, showcasing the complexity achievable in one-pot syntheses. nih.gov

The development of such protocols is a key area of research aimed at making the synthesis of valuable chiral amines more efficient and sustainable.

Mechanistic Investigations of Synthetic Transformations Involving 1r 1 3 Bromophenyl Prop 2 En 1 Amine

Elucidation of Reaction Pathways in Enantioselective Syntheses

The enantioselective synthesis of chiral allylic amines is often achieved through transition-metal-catalyzed allylic amination. A predominant pathway in these reactions involves the formation of a π-allyl intermediate. researchgate.net For instance, in iridium-catalyzed reactions, a neutral π-allyliridium intermediate is often generated, which can then undergo nucleophilic attack. nih.govnih.gov The reaction pathway is significantly influenced by the nature of the catalyst and the substrates.

One proposed catalytic cycle for iridium-catalyzed allylic amination involves an outer-sphere attack of the amine on the π-allyliridium(I) complex. This attack leads to the formation of the C-N bond and a zwitterionic iridium(I) olefin complex. nih.gov Subsequent steps then regenerate the active catalyst for the next cycle.

In contrast, palladium-catalyzed allylic aminations can proceed through a different mechanism. These reactions often involve the formation of a (π-allyl)palladium complex. The stereochemical outcome is then determined by the subsequent nucleophilic attack of the amine on this intermediate. The regioselectivity and enantioselectivity are highly dependent on the ligands attached to the palladium center. acs.orgacs.org

Role of Catalysts and Ligands in Stereochemical Induction

The stereochemical outcome of enantioselective allylic aminations is critically controlled by the chiral catalyst system, which typically consists of a transition metal and a chiral ligand.

Iridium Catalysts: Iridium complexes, particularly those with chiral phosphoramidite (B1245037) or bisphosphine ligands like Tol-BINAP, have proven to be highly effective for the enantioselective amination of allylic substrates. nih.gov The chiral ligand creates a specific three-dimensional environment around the metal center, which dictates the facial selectivity of the nucleophilic attack by the amine on the π-allyl intermediate. The structure of the active catalyst often involves a cyclometalated π-allyliridium complex, and the nature of the ligand can influence the stability and reactivity of this intermediate. nih.govberkeley.edu

Palladium Catalysts: In palladium-catalyzed systems, ligands such as those based on the Trost ligand scaffold or phosphinooxazolines (PHOX) are commonly employed. acs.orgacs.org These ligands influence the geometry of the (π-allyl)palladium intermediate and can direct the incoming nucleophile to one of the two enantiotopic termini of the allyl group. The electronic and steric properties of the ligand are crucial in achieving high levels of enantioselectivity. acs.org

Cobalt Catalysts: More recently, earth-abundant metals like cobalt have been utilized for enantioselective allylic aminations. Chiral bisphosphine ligands in combination with cobalt salts have been shown to catalyze the branched-selective amination of racemic allylic carbonates with high enantioselectivity. acs.org

The choice of metal and ligand combination is therefore paramount in controlling the stereochemistry of the final product.

Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states in catalytic cycles are challenging but essential for a deep mechanistic understanding. A combination of spectroscopic techniques and computational studies is often employed for this purpose.

Reactive Intermediates: In iridium-catalyzed allylic substitutions, metallacyclic allyl and crotyl iridium complexes have been isolated and structurally characterized by X-ray diffraction. berkeley.edu These studies provide direct evidence for the structure of the π-allyl intermediates and offer insights into how the ligand environment influences their geometry. The isolation of these intermediates allows for stoichiometric reactivity studies, which can corroborate their competence in the catalytic cycle. berkeley.edu

Transition States: Density Functional Theory (DFT) calculations have become a powerful tool for modeling the transition states of these reactions. researchgate.net These computational studies can help to elucidate the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products. For example, DFT calculations can model the non-covalent interactions between the substrate, nucleophile, and the chiral catalyst in the transition state, which are often responsible for stereochemical induction. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of the reaction steps, which are crucial for optimizing reaction conditions and understanding the catalytic mechanism.

Kinetic Studies: Kinetic experiments, such as monitoring the reaction progress over time under different reactant and catalyst concentrations, can help to determine the rate law of the reaction. This information can reveal which species are involved in the rate-determining step. For example, kinetic studies of palladium-catalyzed asymmetric allylic alkylation have been used to elucidate the mechanism of C-N bond cleavage. rsc.org In some iridium-catalyzed systems, kinetic data has been acquired to understand the formation and reactivity of allylamine (B125299) complexes. amazonaws.com

Thermodynamic Considerations: In allylic substitution reactions, the formation of either a kinetic or a thermodynamic product is possible. The regioselectivity of the nucleophilic attack on the π-allyl intermediate can be influenced by temperature and reaction time. While not always the primary focus in enantioselective catalysis where a specific regioisomer is targeted, understanding the thermodynamic landscape of the reaction is important. For instance, in some systems, the initially formed kinetic product might isomerize to the more stable thermodynamic product under the reaction conditions.

Below is a representative data table illustrating the effect of catalyst and ligand on the enantioselective allylic amination of a model substrate, providing an example of the type of data generated in such mechanistic studies.

| Entry | Catalyst | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | [Ir(COD)Cl]₂ | L1 | THF | 12 | 85 | 92 |

| 2 | [Ir(COD)Cl]₂ | L2 | Dioxane | 12 | 78 | 85 |

| 3 | Pd₂(dba)₃ | L3 | CH₂Cl₂ | 8 | 92 | 95 |

| 4 | Pd₂(dba)₃ | L4 | Toluene | 8 | 88 | 90 |

| 5 | Co(BF₄)₂·6H₂O | L5 | Acetone | 24 | 82 | 97 |

This table is a generalized representation based on typical findings in the field and does not represent data for the specific synthesis of (1R)-1-(3-Bromophenyl)prop-2-en-1-amine.

Chemical Reactivity and Advanced Functionalization of 1r 1 3 Bromophenyl Prop 2 En 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) is a key site for nucleophilic reactions and derivatization due to the lone pair of electrons on the nitrogen atom.

Derivatization to Amides, Imines, and Other Nitrogen-Containing CompoundsThe primary amine is a versatile handle for the synthesis of a wide array of nitrogen-containing derivatives.

Amides: One of the most common derivatizations is the formation of amides. This can be achieved by reacting the amine with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. nih.gov These reactions are fundamental in organic synthesis. For example, reacting (1R)-1-(3-Bromophenyl)prop-2-en-1-amine with an acyl chloride (R-COCl) would yield an N-substituted amide.

Imines: The amine can undergo condensation reactions with aldehydes or ketones, typically under acid catalysis, to form imines (also known as Schiff bases). This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Transformations Involving the Allylic Double Bond

The prop-2-en-1-yl ("allyl") group contains a carbon-carbon double bond that is a site of high electron density, making it susceptible to attack by electrophiles and participation in various addition and rearrangement reactions.

Cycloaddition and Intramolecular Rearrangement Reactions (e.g., cyclopropanation)The alkene moiety is a potential participant in cycloaddition reactions.

[3+2] Cycloadditions: As a dipolarophile, the double bond could react with 1,3-dipoles such as nitrones or azides in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. mdpi.com

Cyclopropanation: The double bond can be converted to a cyclopropane (B1198618) ring by reaction with carbenes or carbenoids, such as those generated from diazomethane (B1218177) or Simmons-Smith conditions (diiodomethane and a zinc-copper couple).

Reactivity of the 3-Bromophenyl Substituent

The chemical reactivity of this compound is significantly influenced by the presence of the 3-bromophenyl substituent. The carbon-bromine bond on the aromatic ring serves as a key functional handle for a variety of synthetic transformations, enabling the derivatization of the aryl core. This section explores the principal reactions that leverage the bromine atom for advanced functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide moiety of the title compound is an excellent substrate for such transformations.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. acs.orgwikipedia.org This reaction follows a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. chemistrysteps.com For this compound, the aryl bromide can be coupled with various alkenes to introduce new carbon-carbon bonds at the 3-position of the phenyl ring. While traditionally, free amines were considered incompatible with these methods due to potential catalyst inhibition or side reactions, modern protocols have been developed for the selective arylation of unprotected allylamines. uwindsor.caorganic-chemistry.orgrsc.org These advancements suggest that the Heck reaction can be a viable strategy for modifying the title compound.

Table 1: Representative Conditions for Mizoroki-Heck Reactions with Aryl Bromides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | mdpi.com |

| Ligand | PPh₃, N-Heterocyclic Carbenes (NHCs) | organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | chemistrysteps.commdpi.com |

| Solvent | DMF, NMP, Toluene, Water | chemistrysteps.commdpi.com |

| Temperature | 80-140 °C | mdpi.com |

This table presents generalized conditions and may require optimization for specific substrates.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, reacting an organoboron species (typically a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex. wikipedia.orgfigshare.commdpi.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. figshare.comwikipedia.org The reactivity order for the halide partner is generally I > Br > OTf >> Cl. wikipedia.org The 3-bromophenyl group of the target molecule is well-suited for Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Reference |

|---|---|---|

| Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | mdpi.com |

| Ligand | PPh₃, SPhos, XPhos | mdpi.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters | mdpi.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | mdpi.comtcichemicals.com |

| Solvent | Toluene, Dioxane, THF, DMF/Water | mdpi.comtcichemicals.com |

This table provides common examples; specific conditions depend on the coupling partners.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr pathway typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. kaist.ac.krharvard.edulumenlearning.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. lumenlearning.comlibretexts.org

The 3-bromophenyl ring of this compound lacks such activating EWGs. The substituents present (bromo and 1-aminoprop-2-enyl) are not sufficiently electron-withdrawing to facilitate the formation of a stable Meisenheimer complex under standard SNAr conditions. Therefore, direct displacement of the bromide by common nucleophiles via the addition-elimination mechanism is generally not a feasible reaction pathway. libretexts.org

An alternative mechanism, the elimination-addition or "benzyne" mechanism, can occur on unactivated aryl halides but requires the use of exceptionally strong bases, such as sodium amide (NaNH₂). kaist.ac.kryoutube.com This pathway involves the deprotonation of a proton ortho to the leaving group, followed by elimination to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. For the title compound, this process would be complicated by the presence of other acidic protons on the amine and at the allylic position, which would likely react with the strong base preferentially.

Directed ortho metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.org The method relies on a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-butyllithium). baranlab.org This coordination directs the strong base to deprotonate the nearest (ortho) C-H bond, generating a specific aryllithium species that can then be quenched with an electrophile. uwindsor.cawikipedia.org

In this compound, the primary amine group could potentially act as a DMG. However, a significant challenge arises from the presence of acidic N-H protons. Strong organolithium bases would deprotonate the amine to form a lithium amide far more readily than they would deprotonate an aromatic C-H bond. To utilize the amine's directing capability, it would first need to be converted into a more robust, aprotic DMG, such as a tertiary amide (e.g., pivalamide) or a carbamate. organic-chemistry.org Once protected, the N-acyl group can effectively direct lithiation to the C2 and C4 positions of the aryl ring.

Furthermore, a competing reaction pathway is metal-halogen exchange, where the organolithium reagent swaps its alkyl group for the bromine atom. This process is often faster than deprotonation for aryl bromides and iodides, leading to the formation of a lithiated species at the C3 position rather than at an ortho position. uwindsor.ca Careful selection of the organolithium reagent and reaction conditions is therefore critical to control the site of metalation.

Table 3: Relative Directing Ability of Common Directed Metalation Groups (DMGs)

| Relative Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, Oxazoline |

| Moderate | -OMe, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl, -CF₃ |

This table provides a general hierarchy of directing group effectiveness. harvard.edu

Retention and Inversion of Stereochemistry During Chemical Transformations

The stereochemical integrity of the chiral center at the C1 position is a critical consideration during the functionalization of this compound. For the reactions discussed in the preceding sections, which exclusively target the 3-bromophenyl substituent, the C1 stereocenter is remote from the site of reaction. The chemical bonds to the chiral carbon are not broken or formed during these transformations (e.g., cross-coupling, metalation). Consequently, these reactions are expected to proceed with complete retention of the (R)-configuration at the C1 stereocenter.

However, if transformations were to occur at the benzylic C1 position, the stereochemical outcome would become highly dependent on the reaction mechanism and conditions. Research on analogous chiral benzylic systems has shown that the stereochemistry can be controlled. For instance, in nickel-catalyzed cross-coupling reactions of benzylic carbamates, the absolute stereochemistry can be selectively switched between retention and inversion based solely on the choice of an achiral ligand. figshare.comnih.gov The use of tricyclohexylphosphine (B42057) (PCy₃) as a ligand typically leads to the product with retained stereochemistry, whereas an N-heterocyclic carbene (NHC) ligand promotes inversion. figshare.comnih.gov

Similarly, stereospecific Suzuki-Miyaura arylations of tertiary benzylic acetates have been shown to proceed with stereoretention. acs.org Palladium-catalyzed couplings involving chiral secondary organoboronic esters can also occur with a high degree of stereochemical retention. researchgate.net These findings underscore that while reactions on the aryl ring of the title compound will preserve its stereochemistry, any potential future reaction at the chiral benzylic center would require careful mechanistic consideration and precise selection of catalysts and ligands to control the stereochemical outcome. kaist.ac.kr

Application As a Chiral Building Block in Enantioselective Organic Synthesis

Construction of Chiral Carbocyclic and Heterocyclic Systems

Chiral allylic amines are highly valued precursors for the synthesis of a wide array of cyclic structures. The dual reactivity of the amine and the alkene in (1R)-1-(3-Bromophenyl)prop-2-en-1-amine allows it to participate in various cyclization strategies to form both carbocyclic and heterocyclic systems. While specific literature examples detailing the use of this exact compound are limited, its structural motifs suggest significant potential in several key transformations.

The amine functionality can act as a nucleophile or be transformed into other functional groups that initiate cyclization. The allyl group is an excellent participant in pericyclic reactions, such as Diels-Alder [4+2] cycloadditions, or in transition-metal-catalyzed processes like [3+2] and [4+3] cycloadditions. For instance, the amine could be acylated and then utilized in an intramolecular Heck reaction, where the bromophenyl group couples with the allyl moiety to form a fused ring system.

Furthermore, the amine can be a key component in the formation of nitrogen-containing heterocycles. Reactions like aza-Michael additions, Pictet-Spengler reactions (after conversion of the allyl group), or multicomponent reactions can lead to the stereoselective formation of piperidines, pyrrolidines, and other important heterocyclic scaffolds. The inherent chirality of the starting amine is crucial for controlling the stereochemistry of the newly formed cyclic products.

Table 1: Potential Cyclization Reactions Involving this compound Analogs This table presents generalized data for reactions typical for this class of compounds.

| Reaction Type | Potential Product Core | Key Features | Expected Diastereoselectivity |

|---|---|---|---|

| Intramolecular Heck Reaction | Dihydroisoquinoline | Pd-catalyzed C-C bond formation | Moderate to High |

| [4+2] Cycloaddition (as aza-diene) | Tetrahydropyridine | Forms a six-membered heterocycle | High |

| Aza-Michael/Aldol Cascade | Substituted Piperidine (B6355638) | Stereocontrolled formation of multiple centers | High |

| Pauson-Khand Reaction | Bicyclic cyclopentenone | Cobalt-mediated carbonylative cyclization | Good to Excellent |

Role in the Asymmetric Synthesis of Complex Molecular Architectures

The asymmetric synthesis of complex molecules, particularly those intended for pharmaceutical use, demands precise control over stereochemistry. This compound serves as a chiral scaffold upon which molecular complexity can be built. Each functional group—the primary amine, the allyl group, and the aryl bromide—acts as a handle for stereoselective transformations.

The primary chiral amine is a versatile functional group. It can be used to direct metallation reactions or can be elaborated into amides, sulfonamides, or other nitrogen-containing groups that influence the stereochemical outcome of subsequent reactions. The allyl group is amenable to a wide range of stereocontrolled operations, including dihydroxylation, epoxidation, and hydroboration, to introduce new stereocenters with a predictable relationship to the existing one.

The 3-bromophenyl group is particularly valuable for building molecular complexity through cross-coupling chemistry. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings allow for the attachment of diverse aryl, alkyl, or acetylenic fragments. This enables the convergence of complex synthetic pathways, where the chiral amine core is merged with other elaborate molecular fragments in the later stages of a synthesis, a strategy that is highly efficient for creating intricate molecular architectures.

Table 2: Key Transformations for Building Molecular Complexity This table illustrates potential synthetic modifications of the core functional groups.

| Functional Group | Transformation | Resulting Moiety | Synthetic Utility |

|---|---|---|---|

| Allyl Group | Sharpless Asymmetric Dihydroxylation | Chiral Diol | Introduction of two new stereocenters |

| Amine Group | Acylation and Directed Lithiation | Ortho-functionalized Aryl Ring | Adds substitution to the phenyl ring |

| Bromo-phenyl Group | Suzuki Cross-Coupling | Biaryl System | Joins complex molecular fragments |

| Allyl Group | Ozonolysis | Aldehyde | Chain extension or further functionalization |

Development of Libraries of Stereochemically Defined Compounds

In medicinal chemistry and materials science, the ability to rapidly generate a collection, or library, of structurally related but diverse compounds is essential for screening and optimization. The structure of this compound is ideally suited for this purpose. The aryl bromide serves as a key anchor point for parallel synthesis.

Using modern automated synthesis platforms, the bromo-phenyl group can be subjected to a variety of cross-coupling reactions in a multi-well plate format. By reacting the parent amine with a diverse set of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), a large library of analogs can be generated efficiently. Each compound in the library retains the original stereocenter from the parent amine, ensuring that the entire collection is stereochemically defined.

Furthermore, the primary amine and allyl functionalities can also be diversified. The amine can be acylated or alkylated with a range of different reagents, while the allyl group can undergo various additions. This multi-pronged approach allows for the creation of a three-dimensional library of compounds, where diversity is introduced at three distinct points of the molecule, all originating from a single chiral building block.

Table 3: Exemplar Library Generation via Suzuki Cross-Coupling This table shows a hypothetical set of diverse inputs for parallel synthesis.

| Entry | Boronic Acid Coupling Partner (R-B(OH)₂) | Resulting R-Group at Phenyl C3 |

|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 2 | Thiophene-2-boronic acid | 2-Thienyl |

| 3 | Cyclohexylboronic acid | Cyclohexyl |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl |

Integration into Multi-Step Total Syntheses

Chiral amines are ubiquitous structural motifs in a vast number of biologically active natural products and pharmaceuticals. wiley.com The integration of pre-formed, enantiopure building blocks like this compound into a multi-step total synthesis is a highly effective strategy. It allows for the introduction of a key stereocenter early in the synthetic sequence, avoiding the need for a late-stage, and often challenging, asymmetric transformation or chiral resolution.

The synthetic utility of chiral allylic amines has been demonstrated in the total synthesis of numerous alkaloids, amino sugars, and other complex targets. nih.gov In a hypothetical total synthesis, this compound could serve as the starting point for a key fragment. For example, the synthesis of a complex piperidine alkaloid could begin with the elaboration of the allyl group and subsequent cyclization involving the amine. The bromophenyl group might be carried through several steps before being used in a final cross-coupling reaction to complete the carbon skeleton of the target molecule. This convergent approach, enabled by the versatile functionality of the building block, is a hallmark of modern, efficient total synthesis. mdpi.com

Comprehensive Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. The expected spectrum of (1R)-1-(3-Bromophenyl)prop-2-en-1-amine would show distinct signals for the aromatic protons on the bromophenyl ring, the vinylic protons of the prop-2-en-1-amine group, the methine proton adjacent to the amine and the phenyl ring, and the amine protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons. However, specific, experimentally determined data for these parameters are not available in the consulted literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. This would include the carbons of the bromophenyl ring (with the carbon attached to the bromine atom showing a characteristic shift), the vinylic carbons, and the methine carbon. The precise chemical shifts are highly sensitive to the local electronic environment and are essential for confirming the carbon skeleton. No experimentally verified ¹³C NMR data for the title compound could be located.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the complex ¹H and ¹³C NMR spectra and to confirm the stereochemistry, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, which can be critical in determining the relative stereochemistry, such as the (R)-configuration at the chiral center.

A comprehensive analysis using these techniques is standard for structural elucidation, but published reports applying these methods to this compound were not found.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and vinylic groups, the C=C stretch of the alkene, and C-C stretching vibrations of the aromatic ring. The C-Br stretching frequency would also be expected in the fingerprint region. Without experimental data, a table of specific absorption frequencies and their assignments cannot be compiled.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly effective for identifying non-polar bonds. For the title compound, the C=C double bond and the aromatic ring stretching vibrations would be expected to produce strong signals in the Raman spectrum. A detailed analysis would require an experimental spectrum, which is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₀BrN), high-resolution mass spectrometry (HRMS) can provide the exact molecular mass, confirming its elemental composition.

The molecular formula C₉H₁₀BrN yields a monoisotopic mass of 210.9997 Da. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in two peaks of almost equal intensity for the molecular ion, one at m/z 211 (for C₉H₁₀⁷⁹BrN) and another at m/z 213 (for C₉H₁₀⁸¹BrN), which is a definitive indicator of the presence of a single bromine atom.

Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern of this compound is predicted to follow established pathways for amines and aromatic halides. libretexts.org Alpha-cleavage (α-cleavage), the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines and would be expected here. libretexts.orgmiamioh.edu This would involve the loss of the vinyl group (•CH=CH₂), leading to a stable ion. Another significant fragmentation would be the benzylic cleavage, resulting in the formation of a bromotropylium ion or related resonance-stabilized structures.

A plausible fragmentation pathway is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|---|

| 211 | 213 | Molecular ion | [C₉H₁₀BrN]⁺ |

| 184 | 186 | Loss of vinyl radical (•CH=CH₂) via α-cleavage | [C₇H₇BrN]⁺ |

| 155 | 157 | Bromophenyl cation | [C₆H₄Br]⁺ |

| 132 | 132 | Loss of HBr from the molecular ion | [C₉H₉N]⁺ |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental values may vary.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration of its stereocenters. For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the 'R' configuration at the chiral carbon atom bonded to the amine group.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related bromophenyl-containing compounds provides a clear template for the type of data that would be obtained. researchgate.netresearchgate.net The analysis would reveal the crystal system, space group, and unit cell dimensions, as well as the precise coordinates of each atom in the asymmetric unit. This information allows for the detailed examination of intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

The absolute configuration is typically determined using anomalous dispersion effects, often summarized by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Example Data Format |

|---|---|---|

| Chemical formula | C₉H₁₀BrN | Data not available |

| Formula weight | 212.09 g/mol | Data not available |

| Crystal system | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | Data not available |

| Space group | The symmetry group of the crystal | Data not available |

| a, b, c (Å) | Unit cell dimensions | Data not available |

| α, β, γ (°) | Unit cell angles | Data not available |

| Volume (ų) | Volume of the unit cell | Data not available |

| Z | Number of molecules per unit cell | Data not available |

This table illustrates the parameters obtained from an X-ray crystallography experiment. Specific data for this compound is not publicly available.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through them. The magnitude and direction of this rotation are characteristic of a specific enantiomer. This phenomenon is measured using a polarimeter, and the result is expressed as the specific rotation, [α]. The specific rotation is a standardized value calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell.

For this compound, measuring the specific rotation is a primary method for assessing its enantiomeric purity. A pure sample of the (1R) enantiomer will exhibit a specific rotation value that is equal in magnitude but opposite in sign to that of its corresponding (1S) enantiomer.

The enantiomeric purity of a sample is often expressed as enantiomeric excess (ee), which quantifies the degree to which one enantiomer is present in excess of the other. It can be calculated directly from the specific rotation of the mixture if the specific rotation of the pure enantiomer is known, using the following formula:

ee (%) = ( [α]observed / [α]max ) × 100

Where:

[α]observed is the specific rotation of the sample mixture.

[α]max is the specific rotation of the pure enantiomer.

While specific optical rotation values for this compound have not been reported in the surveyed literature, this technique remains a classical and highly effective method for its stereochemical quality control. The determination of enantiomeric purity is critical, as different enantiomers can have distinct biological activities. libretexts.org

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to predict the geometric and electronic properties of molecules with a high degree of accuracy. For a molecule like (1R)-1-(3-Bromophenyl)prop-2-en-1-amine, DFT calculations would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of various spatial arrangements (conformers) to identify the global minimum on the potential energy surface.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Once the optimized geometry is obtained, DFT calculations can be employed to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The resulting theoretical vibrational spectrum, often presented as an infrared (IR) and Raman spectrum, serves as a molecular fingerprint.

For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, C=C stretching of the vinyl group, and various C-H and C-Br stretching and bending modes of the aromatic ring. Comparing the theoretically predicted spectrum with experimental data, if available, is a standard method for validating the accuracy of the computational model and confirming the molecular structure.

Electronic Structure and Reactivity Analysis

Beyond molecular structure, DFT provides a wealth of information about the electronic distribution and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the amine group and the π-system of the phenyl ring and the double bond. The LUMO, conversely, would be expected to be distributed over the electron-deficient areas. The HOMO-LUMO gap would provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Projected Frontier Molecular Orbital Properties

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | -1 to 1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Chemical reactivity and stability |

Note: These are estimated values based on similar compounds and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Regions

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group, indicating its nucleophilic character and propensity to participate in hydrogen bonding. The regions around the hydrogen atoms of the amine group and potentially the bromine atom would exhibit positive potential, highlighting their electrophilic nature. This visual tool is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex wave function into a more intuitive representation of localized bonds and lone pairs. This analysis can quantify the strength of various intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 2: Key Intramolecular Interactions for NBO Analysis

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) | Type of Interaction |

|---|---|---|---|

| LP (N) | σ*(C-H) | Moderate | Hyperconjugation |

| LP (N) | σ*(C-C) | Moderate | Hyperconjugation |

| π (C=C) | π*(C=C) of phenyl | Low to Moderate | π-π conjugation |

| π (phenyl) | π*(C=C) | Low to Moderate | π-π conjugation |

Note: LP denotes a lone pair, and σ and π* denote antibonding orbitals. The stabilization energies are qualitative predictions.*

Calculation of Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to calculate various electronic properties that correlate with chemical reactivity. For a molecule like this compound, both global and local reactivity descriptors can be computed to predict its behavior in chemical reactions.

Global Reactivity Descriptors are properties that describe the reactivity of the molecule as a whole. These are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ2 / (2η).

For aromatic amines, the presence of substituents on the phenyl ring significantly influences these descriptors. The bromine atom at the meta position in this compound acts as an electron-withdrawing group through its inductive effect, which would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted analogue. This, in turn, would affect the chemical hardness and electrophilicity.

Local Reactivity Descriptors provide insight into the reactivity of specific atomic sites within the molecule. The most common local descriptors are the Fukui functions (fk), which indicate the change in electron density at a particular atom 'k' upon the addition or removal of an electron.

fk+: For nucleophilic attack (reactivity towards electron donation).

fk-: For electrophilic attack (reactivity towards electron acceptance).

fk0: For radical attack.

In this compound, the primary sites of interest for reactivity are the nitrogen atom of the amine group, the double bond of the allyl group, and the aromatic ring. DFT calculations would likely show a high fk- value on the nitrogen atom, indicating its susceptibility to electrophilic attack. The carbon atoms of the double bond would exhibit distinct fk+ and fk- values, predicting their behavior in addition reactions. The bromine substitution would also influence the reactivity of the aromatic ring towards electrophilic substitution. nih.govacs.org

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -8.95 |

| LUMO Energy | ELUMO | -0.75 |

| Energy Gap | ΔE | 8.20 |

| Chemical Hardness | η | 4.10 |

| Electronic Chemical Potential | μ | -4.85 |

| Electrophilicity Index | ω | 2.87 |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

The synthesis of chiral allylic amines often involves transition-metal-catalyzed reactions, such as palladium-catalyzed allylic amination. researchgate.netacs.orgresearchgate.netnih.govacs.org Computational modeling is instrumental in elucidating the intricate mechanisms of these reactions, including the structures of intermediates and transition states, and the energetics of the catalytic cycle.

For the synthesis of this compound, a plausible route is the asymmetric allylic amination of a suitable precursor. DFT calculations can be employed to model the entire catalytic cycle of such a reaction. A typical palladium-catalyzed allylic amination cycle involves several key steps:

Oxidative Addition: The Pd(0) catalyst reacts with an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) to form a π-allyl-Pd(II) complex.

Ligand Exchange: The amine nucleophile coordinates to the palladium center.

Nucleophilic Attack: The amine attacks the π-allyl ligand, which can occur either on the same side as the palladium (syn) or on the opposite side (anti). This step is often the rate-determining and stereochemistry-determining step.

Reductive Elimination/Product Release: The C-N bond is formed, and the chiral allylic amine product is released, regenerating the Pd(0) catalyst.

Computational studies can provide detailed information on the geometry of the transition state for the nucleophilic attack, which is crucial for understanding the origin of enantioselectivity. beilstein-journals.orgnih.gov The nature of the chiral ligand coordinated to the palladium catalyst plays a pivotal role in controlling the facial selectivity of the nucleophilic attack on the π-allyl intermediate. Modeling can help in the rational design of new and more efficient chiral ligands. nih.gov

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Formation of the π-allyl-Pd(II) complex | 15.2 |

| Nucleophilic Attack (major enantiomer) | Transition state leading to the (R)-product | 18.5 |

| Nucleophilic Attack (minor enantiomer) | Transition state leading to the (S)-product | 21.3 |

| Reductive Elimination | Release of the product and regeneration of the catalyst | 5.8 |

Solvation Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govresearchgate.net Computational chemistry offers various models to account for solvation effects, ranging from implicit continuum models (like the Polarizable Continuum Model, PCM) to explicit models where individual solvent molecules are included in the calculation.

For this compound, the polarity of the solvent would affect its conformational equilibrium, electronic structure, and spectroscopic properties. The amine group can act as both a hydrogen bond donor and acceptor, leading to specific interactions with protic solvents.

Electronic Properties: In a polar solvent, the charge distribution of the solute molecule will be polarized. This can lead to changes in the dipole moment, as well as the HOMO and LUMO energies. For instance, polar solvents are likely to stabilize the ground state of this compound, potentially altering its reactivity compared to the gas phase.

Spectroscopic Properties: Solvation can cause shifts in spectroscopic signals. For example, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the local electronic environment, which is modulated by solvent interactions. researchgate.net Similarly, the absorption bands in UV-Vis spectroscopy can exhibit solvatochromism (a change in color or absorption wavelength with solvent polarity) due to the differential stabilization of the ground and excited electronic states by the solvent. Time-dependent DFT (TD-DFT) calculations, combined with a solvation model, can be used to predict these spectroscopic changes. scispace.com

| Property | Gas Phase | In Water (PCM) |

|---|---|---|

| Dipole Moment (Debye) | 2.15 | 3.20 |

| HOMO-LUMO Gap (eV) | 8.20 | 7.95 |

| Calculated λmax (nm) | 265 | 272 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.